molecular formula C18H13F4N3O4 B11566086 2-fluoro-N-[1-(4-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide

2-fluoro-N-[1-(4-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide

Cat. No.: B11566086
M. Wt: 411.3 g/mol
InChI Key: HJMIMENAPHACPQ-UHFFFAOYSA-N
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Description

2-fluoro-N-[1-(4-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide is a complex organic compound with a molecular formula of C17H12F4N2O4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[1-(4-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-fluorobenzoyl chloride with 4-methoxyaniline to form 2-fluoro-N-(4-methoxyphenyl)benzamide . This intermediate is then reacted with trifluoromethyl isocyanate and an appropriate catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Mechanism of Action

The mechanism of action of 2-fluoro-N-[1-(4-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The presence of fluorine and trifluoromethyl groups can enhance its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H13F4N3O4

Molecular Weight

411.3 g/mol

IUPAC Name

2-fluoro-N-[1-(4-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide

InChI

InChI=1S/C18H13F4N3O4/c1-29-11-8-6-10(7-9-11)25-15(27)17(18(20,21)22,24-16(25)28)23-14(26)12-4-2-3-5-13(12)19/h2-9H,1H3,(H,23,26)(H,24,28)

InChI Key

HJMIMENAPHACPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

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